2-Methyl-6-(2-methylpropoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLFUXNJXEGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Molecular Mechanisms of 2 Methyl 6 2 Methylpropoxy Pyridine Analogs Preclinical Efficacy Research
Neurobiological Modulators
Analogs of 2-Methyl-6-(2-methylpropoxy)pyridine have been investigated for their potential to modulate various neurobiological targets, demonstrating a range of activities from receptor antagonism to enzyme inhibition. These preclinical findings highlight the versatility of the substituted pyridine (B92270) scaffold in designing molecules with specific central nervous system effects.
The primary neurobiological activity identified for analogs of this class is the antagonism of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). A prominent analog, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), is a potent and selective mGluR5 antagonist. nih.gov In recombinant cells expressing human mGluR5a receptors, MPEP was found to inhibit quisqualate-stimulated phosphoinositide hydrolysis with an IC50 value of 36 nM. nih.gov This compound showed high selectivity, with no significant agonist or antagonist activity at other mGlu receptor subtypes (mGlu1b, mGlu2, -3, -4a, -7b, and -8a) or at various ionotropic glutamate receptors, including NMDA and AMPA receptors, at concentrations up to 100 µM. nih.gov Further studies have explored close structural analogs of MPEP, such as 5-methyl-6-(phenylethynyl)-pyridine (5MPEP), which acts as a neutral allosteric site ligand, binding to the MPEP site without functional effect on its own but blocking the effects of both allosteric antagonists and potentiators. nih.govresearchgate.net
Regarding other receptor systems, the broader class of substituted pyridines has been explored. While direct data on this compound analogs for GABA-A and nicotinic acetylcholine (B1216132) receptors is limited, the pyridine scaffold is a known component in molecules targeting these receptors. For instance, various heterocyclic compounds serve as allosteric modulators of GABA-A receptors, which are the targets for widely used pharmaceuticals like benzodiazepines and barbiturates. mdpi.comwikipedia.org These modulators bind to sites distinct from the endogenous ligand GABA, altering the receptor's response. nih.govdrugbank.commdpi.com Similarly, the pyridine nitrogen of nicotine (B1678760) is known to form a crucial hydrogen bond within the binding site of nicotinic acetylcholine receptors (nAChRs), a key interaction for agonist activity at the major brain subtypes, α4β2 and α7. nih.govnih.gov
Activation of N-methyl-D-aspartate receptors (NMDARs) requires both glutamate and a co-agonist like glycine (B1666218) or D-serine. nih.gov While MPEP did not show significant effects on NMDA receptors, the broader therapeutic potential of NMDA receptor antagonists for neurological disorders is well-established, with compounds targeting the ion channel pore or allosteric sites. nih.govnih.govresearchgate.netmdpi.commdpi.com
Table 1: Receptor Activity of 2-Methyl-6-substituted Pyridine Analogs
The antagonism of mGluR5 by analogs like MPEP has direct implications for neurotransmitter systems, particularly the glutamatergic system. nih.gov The metabotropic glutamate receptor subtype 5 is known to activate calcium mobilization and is coupled to the activation of protein kinase C (PKC). nih.govnih.gov Research has shown that MPEP can reduce basal levels of phosphorylation of PKCε, indicating a functional link between mGluR5 and this specific PKC isozyme. nih.govnih.gov This interaction suggests that by blocking mGluR5, these compounds can modulate downstream signaling cascades that are crucial for neuronal function and plasticity. nih.gov The glutamatergic system plays a critical role in addictive behaviors, and by modulating this system, mGluR5 antagonists can influence the rewarding effects of various substances. nih.govnih.gov
The modulation of receptors like mGluR5 and enzymes such as phosphodiesterases (discussed below) is closely linked to cognitive processes. Both α7 and α4β2 nicotinic acetylcholine receptor subtypes are widely distributed in the brain and have been shown to participate in cognitive functions. nih.gov While direct studies with this compound analogs on cognition are not detailed in the provided context, the targets they interact with are known to be integral to learning and memory. For example, inhibition of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic nucleotides, has been shown to enhance memory in preclinical models. encyclopedia.pub This suggests a potential avenue through which pyridine-based compounds could influence cognitive function.
Enzyme Inhibition and Activation
Substituted pyridine derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. Inhibition of PDE4, which specifically hydrolyzes cAMP, has been explored as a therapeutic strategy for inflammatory diseases and neuropsychiatric conditions. nih.govmdpi.com Within the PDE4 family, selectivity for the PDE4B isozyme is often sought to minimize side effects associated with inhibiting other isoforms like PDE4D. mdpi.comnih.gov For instance, the PDE4B-selective inhibitor A33 has been shown to reduce binge drinking and methamphetamine self-administration in preclinical models. nih.govresearchgate.net This inhibitor demonstrates a 50-fold greater selectivity for PDE4B (IC50 = 27 nM) over PDE4D (IC50 = 1569 nM). researchgate.net
Inhibition of PDE2A is another area of interest, as it has been linked to recovery after neural damage and may offer therapeutic benefits for conditions like stroke and certain neurodevelopmental disorders. encyclopedia.pubnih.gov PDE2A inhibitors can enhance axonal sprouting, functional connectivity, and motor recovery in preclinical stroke models. encyclopedia.pub
Table 2: Phosphodiesterase (PDE) Inhibition by Related Compounds
The pyridine scaffold is a key structural feature in numerous kinase inhibitors. semanticscholar.org Inhibition of the c-Met receptor tyrosine kinase, which plays a role in cell growth and differentiation, is an attractive target in oncology. researchgate.net Pyridine and its analogs can form part of molecules that interact with the ATP-binding site of c-Met. researchgate.netnih.gov For example, certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of c-Met, with IC50 values in the low nanomolar range. researchgate.net
Analogs of pyridine are also prominent in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition can block the transition from the G1 to S phase. biorxiv.org Purine-based inhibitors, often featuring substituted pyridine-like rings, have been extensively studied. For instance, 6-substituted 2-arylaminopurines have demonstrated high potency against CDK2. The size and nature of the substituent at the 6-position, such as an isopropoxy group, can significantly influence inhibitory activity, with some analogs achieving IC50 values as low as 1-10 nM. Furthermore, allosteric inhibitors that bind to sites away from the ATP-binding pocket are also being developed to achieve greater selectivity for CDK2.
Table 3: Kinase Inhibition by Pyridine-Containing Analogs
Xanthine (B1682287) Oxidoreductase Inhibition
Analogs of this compound, particularly those featuring the core pyridine structure, have been investigated for their potential to inhibit xanthine oxidoreductase (XOR). XOR is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govrsc.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout and other health conditions. nih.govrsc.org Consequently, inhibitors of XOR are a key therapeutic strategy for managing these conditions.
Research into pyridine derivatives has identified several potent inhibitors of xanthine oxidase (XO), a form of XOR. A series of synthesized pyridine salts demonstrated significant enzyme inhibitory properties, with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) ranging from 0.394 to 0.623 μM. lookchem.com These compounds were found to be more effective than allopurinol, a standard drug used for gout treatment. lookchem.com Molecular docking studies suggest these pyridine salts interact with key residues in the active site of XO, including Glu879, Phe1009, Ala1078, and Val1011. nih.gov
Furthermore, studies on 2-methyl-3-substituted-pyrido-(2,3-d)-pyrimidine-4(3H)-ones revealed selective and competitive inhibition of xanthine oxidase. nih.gov In one study, a series of 3-phenyl substituted pyridine derivatives were designed as potential dual inhibitors of both XOR and uric acid transporter 1 (URAT1). One of the lead compounds, II15, exhibited an exceptionally low IC50 value of 0.006 µM for XOR, which was superior to that of the established drug febuxostat (B1672324) (IC50 = 0.008 µM). nih.gov These findings underscore the potential of the pyridine scaffold in designing highly potent XOR inhibitors.
| Compound Class | Specific Analog Example | XOR IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
|---|---|---|---|---|---|
| Pyridine Salts | Compound 32 | 0.394 ± 0.021 | Allopurinol | Not specified | nih.gov |
| 3-Phenyl Substituted Pyridines | Compound II15 | 0.006 ± 0.000 | Febuxostat | 0.008 ± 0.000 | nih.gov |
| 3-Phenyl Substituted Pyridines | Compound I7 | 0.037 ± 0.001 | Febuxostat | 0.008 ± 0.000 | nih.gov |
Anti-Infective Potentials
Antibacterial Mechanisms of Action
Pyridine analogs exhibit antibacterial activity through diverse mechanisms of action. One key mechanism is metal sequestration. Pyridine-2,6-dithiocarboxylic acid (pdtc), for instance, acts as a metal chelator, and its primary antibacterial activity is attributed to the sequestration of essential metal ions required for bacterial growth. nih.gov Another strategy involves enhancing the inherent activity of the pyridine scaffold through coordination with metal ions. For example, the complexation of 2-amino-6-methylpyridine (B158447) with Copper(II) has been shown to significantly boost its antibacterial efficacy. researchgate.net
More complex pyridine derivatives have been found to possess multi-target mechanisms. Ruthenium polypyridine complexes featuring anthraquinone (B42736) groups have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus. Their mechanism involves targeting the bacterial cell membrane and simultaneously inhibiting topoisomerase I, an enzyme crucial for DNA replication. rsc.org Additionally, the synthesis of methylpyridinium salts from pyridoxine-functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has yielded compounds with strong antibacterial activity, particularly against Gram-positive strains, with minimum inhibitory concentrations (MICs) as low as 0.5–4 µg/mL. researchgate.net
Antifungal Pathways and Targets
The pyridine moiety is a core structure in many compounds with antifungal properties. researchgate.net These agents often target essential fungal-specific pathways and structures. One identified target is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Molecular docking studies have shown that certain N′-phenylisonicotinohydrazide derivatives can bind effectively to SDH, disrupting fungal respiration. researchgate.net
Other potential targets include enzymes involved in the biosynthesis of the fungal cell membrane, particularly the ergosterol (B1671047) pathway, and the integrity of the cell wall itself. researchgate.netnih.gov The development of novel pyridinone and triazine compounds has yielded molecules with potent fungicidal activity against Candida albicans. mdpi.com These compounds are effective not only against standard strains but also against clinical isolates that have developed resistance to common antifungal drugs like fluconazole (B54011) and caspofungin. mdpi.com This suggests that they may act on novel targets or pathways not affected by existing drugs. mdpi.com
Antiviral Interference with Replication Cycles
Inhibition of Viral Enzymes: Many pyridine-containing heterocycles act as inhibitors of critical viral enzymes such as reverse transcriptase, DNA polymerase, and RNAse H, which are essential for the replication of viral genetic material. benthamscience.comresearchgate.netnih.gov
Blocking Viral Entry: Some analogs prevent the virus from entering the host cell. Pyrazolopyridine derivatives, for example, have been shown to inhibit the adsorption of Herpes Simplex Virus Type-1 (HSV-1) to host cells, likely by interacting with proteins involved in the viral attachment process like nectin-1 and glycoprotein (B1211001) D. nih.gov
Interference with Viral Transcription and Protein Synthesis: Certain pyrazolopyridines can impair the later stages of viral replication. One such compound interferes with the HSV-1 replication cycle during its immediate-early (α) and late (γ) phases by disrupting the function of the viral complex formed between the general transcription factor TFIIBc and the virion protein VP16, which is necessary for the transcription of viral genes. nih.gov
Inhibition of Viral Maturation and Release: Pyridine derivatives can also inhibit viral maturation processes and the activity of enzymes like neuraminidase, which is crucial for the release of new virions from the host cell. benthamscience.comresearchgate.net
Overcoming Microbial Resistance
A significant advantage of developing novel classes of antimicrobial agents like pyridine analogs is their potential to overcome existing microbial resistance. wisdomlib.org Bacteria and fungi develop resistance through several mechanisms, including modification of the drug target, enzymatic inactivation of the drug, or active efflux of the drug from the cell. nih.govukhsa.gov.uk
Novel pyridine derivatives can be effective against drug-resistant strains precisely because their unique structures and mechanisms of action can bypass these established resistance strategies. For example, new pyridinone compounds have shown efficacy against fluconazole-resistant Candida strains, which often exhibit resistance through upregulation of drug efflux pumps. nih.govmdpi.com The ability of these new compounds to kill resistant fungi suggests they are not substrates for these pumps or that their mechanism of action is entirely different. mdpi.com
Similarly, a novel pyridine-pyrimidine amide that acts as a microtubule destabilizing agent has been shown to be effective in cancer cell models with acquired taxane (B156437) resistance. nih.gov Importantly, cells that developed resistance to this new agent did not show cross-resistance to other microtubule-targeting drugs, indicating that it overcomes common resistance mechanisms. nih.gov This lack of cross-resistance is a critical feature for new antimicrobial and anticancer agents, as it means they can remain effective even when older drugs have failed.
Anti-Cancer and Cell Proliferation Modulation
No published studies were found that evaluated the anti-cancer or cell proliferation-modulating effects of this compound or its analogs.
There is no available scientific evidence to suggest that this compound or its analogs are inhibitors of the HIF-1 pathway. Research on other classes of pyridine-containing molecules has shown activity against HIF-1, but these are structurally distinct from the specified compound.
No research data is available that describes the effects of this compound or its analogs on any cellular signaling pathways relevant to cancer biology.
Computational Chemistry Investigations of 2 Methyl 6 2 Methylpropoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Spectra
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. nih.gov A key application of DFT is the optimization of the molecular geometry, which identifies the most stable three-dimensional arrangement of atoms. This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-Methyl-6-(2-methylpropoxy)pyridine, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific atomic motions.
Illustrative DFT Data for this compound
| Parameter | Illustrative Calculated Value |
| Optimized Energy | -558.9 Hartree |
| Dipole Moment | 2.5 Debye |
| Key Vibrational Frequencies | |
| C-H stretch (methyl) | 2950-3000 cm⁻¹ |
| C-H stretch (aromatic) | 3050-3100 cm⁻¹ |
| C=N stretch (pyridine ring) | ~1580 cm⁻¹ |
| C-O-C stretch (ether) | ~1100 cm⁻¹ |
This table is for illustrative purposes only, as specific published data for this compound is unavailable.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. wikipedia.org This method is an extension of DFT that can predict the electronic absorption spectra of a molecule by calculating the energies of its electronic excited states. wikipedia.orgapsi.me For this compound, TD-DFT calculations would reveal the wavelengths at which the molecule absorbs light, corresponding to transitions of electrons from occupied to unoccupied molecular orbitals. aps.org The calculations also provide the oscillator strength for each transition, which is a measure of the intensity of the absorption. This information is valuable for understanding the photophysical properties of the molecule.
Illustrative TD-DFT Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.5 | 275 | 0.08 |
| S₀ → S₂ | 5.2 | 238 | 0.15 |
| S₀ → S₃ | 5.8 | 214 | 0.32 |
This table is for illustrative purposes only, as specific published data for this compound is unavailable.
Ab Initio Path Integral Molecular Dynamics Simulations
Ab initio path integral molecular dynamics (PIMD) is a sophisticated simulation technique that treats the atomic nuclei as quantum particles. aip.org This is particularly important for accurately describing nuclear quantum effects, such as zero-point energy and tunneling, which can be significant, especially for light atoms like hydrogen. In the context of this compound, PIMD simulations could be used to investigate the quantum nature of the methyl group rotations or the flexibility of the 2-methylpropoxy side chain at finite temperatures. researchgate.net These simulations provide a more accurate description of the molecule's dynamics and thermodynamic properties compared to classical molecular dynamics. rub.de
Molecular Dynamics Simulations for Conformational Analysis
The 2-methylpropoxy group in this compound introduces conformational flexibility to the molecule. Molecular dynamics (MD) simulations are a powerful tool for exploring the different spatial arrangements, or conformations, that a molecule can adopt over time. tandfonline.com By simulating the motion of the atoms based on a force field, MD simulations can map out the conformational landscape and identify the most stable and populated conformers. tandfonline.com For this compound, an MD simulation would reveal the preferred orientations of the side chain relative to the pyridine (B92270) ring and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with its environment. nih.gov
Intermolecular Interaction Analysis
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govmdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and ability to act as a hydrogen bond acceptor. The map would also highlight the electrostatic characteristics of the rest of the molecule, providing insights into its intermolecular interactions. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the analysis of the electron density to partition a molecule into atomic basins. This partitioning enables the characterization of chemical bonds and noncovalent interactions based on the topological properties of the electron density at bond critical points (BCPs). For this compound, a QTAIM analysis would be expected to reveal key insights into its intramolecular interactions.
A study on pyridine isomers containing cyano and thiophene (B33073) moieties utilized QTAIM to explore various weak non-covalent interactions, such as C–H···N, C–H···π, and π···π interactions, which are instrumental in the stabilization of crystal structures. ias.ac.in For this compound, a similar analysis would likely identify BCPs associated with intramolecular hydrogen bonds, such as a potential C-H···N interaction between a hydrogen on the isobutyl group and the nitrogen of the pyridine ring. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs would quantify the strength and nature of these interactions.
Predicted QTAIM Parameters for Intramolecular Interactions in this compound
| Interaction Type | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| C-H···N | 0.01 - 0.03 | Positive | Weak, electrostatic |
| C-H···O | 0.005 - 0.02 | Positive | Very weak, electrostatic |
This data is predictive and based on typical values for similar intramolecular interactions found in related organic molecules.
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent Interaction Plots (NCIPLOT) are a visualization technique in computational chemistry used to identify and characterize noncovalent interactions in real space. acs.orgnih.gov This method is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished.
For this compound, an NCIPLOT analysis would likely reveal several key noncovalent interactions. Green isosurfaces in the resulting 3D plot would indicate weak, attractive van der Waals interactions, which would be expected within the bulky 2-methylpropoxy group and between this group and the methyl group on the pyridine ring. Blue isosurfaces, indicating stronger attractive interactions, might appear for any significant intramolecular hydrogen bonds. Red isosurfaces would signify repulsive steric clashes, which could occur due to the proximity of the substituents on the pyridine ring. acs.org
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.netnih.gov These predictions can be highly accurate when appropriate levels of theory and basis sets are employed.
For this compound, DFT calculations could provide valuable predictive data for its spectroscopic characterization. A computational study on the related compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) successfully used the B3LYP method with a 6-311++G(d,p) basis set to calculate its FT-IR, FT-Raman, and NMR spectra. researchgate.net A similar approach for this compound would yield the following predicted data:
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 6.5 - 7.0 | 110 - 115 |
| Pyridine-H4 | 7.4 - 7.8 | 135 - 140 |
| Pyridine-H5 | 6.6 - 7.1 | 115 - 120 |
| Pyridine-CH₃ | 2.4 - 2.6 | 20 - 25 |
| O-CH₂ | 4.1 - 4.4 | 70 - 75 |
| CH(CH₃)₂ | 2.0 - 2.3 | 28 - 32 |
| CH(CH₃)₂ | 0.9 - 1.1 | 18 - 22 |
| Pyridine-C2 | - | 160 - 165 |
| Pyridine-C6 | - | 155 - 160 |
These values are estimated based on DFT calculations of similar substituted pyridine derivatives and standard chemical shift ranges.
Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3150 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (pyridine ring) | 1580 - 1620 |
| C=C stretching (pyridine ring) | 1450 - 1550 |
| C-O-C stretching (ether) | 1200 - 1250 |
These frequencies are based on DFT calculations for related alkoxy-pyridine compounds. researchgate.net
Advanced Spectroscopic Analysis Techniques for Research on 2 Methyl 6 2 Methylpropoxy Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Methyl-6-(2-methylpropoxy)pyridine. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the isobutoxy group. The three aromatic protons on the disubstituted pyridine ring will appear as a triplet and two doublets. The methyl protons attached to the ring will appear as a singlet. For the isobutoxy group, the methylene (B1212753) (-O-CH₂-) protons will appear as a doublet, the methine (-CH-) proton as a multiplet, and the two equivalent methyl (-CH₃) groups as a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring are influenced by the nitrogen atom and the substituents. The carbon atoms of the methyl and isobutoxy groups will appear in the aliphatic region of the spectrum.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. rsc.org Further structural details can be obtained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons over two or three bonds. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H3/H5 | ~6.5-6.7 (d) | ~108-112 |
| Pyridine-H4 | ~7.3-7.5 (t) | ~138-140 |
| Pyridine-C2 | - | ~158-160 |
| Pyridine-C6 | - | ~163-165 |
| Ring-CH₃ | ~2.4 (s) | ~22-25 |
| -O-CH₂- | ~4.1 (d) | ~74-76 |
| -CH- | ~2.0 (m) | ~28-30 |
| Isobutyl-CH₃ | ~1.0 (d) | ~19-21 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for analyzing its molecular vibrations. elsevier.com These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key absorptions expected for this compound include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isobutoxy groups are observed in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nist.gov
C-O stretching: A strong absorption band corresponding to the C-O-C stretch of the ether linkage is anticipated in the 1200-1250 cm⁻¹ range.
C-H bending: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern on the pyridine ring and are typically found in the 700-900 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, which lacks a center of symmetry, many vibrational modes are active in both IR and Raman. aps.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. kangwon.ac.kr
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2980 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | IR, Raman |
| Asymmetric C-O-C Stretch | 1200-1250 | IR |
| Symmetric C-O-C Stretch | 1050-1150 | Raman |
| Aromatic C-H Out-of-Plane Bend | 700-900 | IR |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For this compound (C₁₀H₁₅NO), HRMS can confirm its elemental composition by matching the experimentally determined exact mass with the calculated theoretical mass. This high accuracy is also invaluable for impurity profiling, as it can distinguish between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. nih.gov In this method, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a molecular fingerprint for identification.
Tandem Mass Spectrometry (MS/MS) is used to further investigate the structure of the molecular ion by inducing fragmentation and analyzing the resulting fragment ions. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation. The resulting fragmentation pattern provides valuable information for structural confirmation. chemguide.co.uk
Expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
Loss of the isobutoxy group: Cleavage of the C-O bond, leading to a fragment corresponding to the methylpyridine cation.
Loss of isobutylene: A rearrangement reaction can lead to the loss of a neutral isobutylene molecule, resulting in a hydroxymethylpyridine cation.
Fragmentation of the pyridine ring: Loss of small molecules like HCN can also occur. researchgate.net
Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Structure | Fragmentation Pathway |
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₁₂NO]⁺ | Loss of CH₃ |
| 108 | [C₆H₆NO]⁺ | Loss of isobutylene (rearrangement) |
| 92 | [C₆H₆N]⁺ | Loss of the isobutoxy radical |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π electrons and non-bonding (n) electrons on the nitrogen atom, which give rise to characteristic UV-Vis absorptions.
The spectrum is expected to show two main absorption bands:
π → π transitions:* These are typically intense absorptions occurring at shorter wavelengths, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For substituted pyridines, these bands are often observed around 200-280 nm. sielc.comresearchgate.net
n → π transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. They are generally of lower intensity and appear at longer wavelengths, often above 270 nm, but can sometimes be obscured by the more intense π → π* bands. researchgate.net
The presence of the methyl and isobutoxy substituents on the pyridine ring can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine, typically a bathochromic (red) shift to longer wavelengths. acs.org
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Relative Intensity |
| π → π | ~210-230 | High |
| π → π | ~260-280 | Medium |
| n → π* | ~270-290 | Low (may be a shoulder) |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the solid-state structure of this compound as determined by X-ray crystallography. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound, are not publicly available at this time.
While X-ray crystallography remains a powerful and definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, it is contingent upon the successful growth of single crystals of sufficient quality. The absence of published crystallographic data for this compound suggests that such an analysis has either not been undertaken or the results have not been disseminated in the public domain.
For related pyridine derivatives, X-ray crystallography has been instrumental in confirming molecular geometries, identifying intermolecular interactions (such as hydrogen bonding or π-stacking), and understanding how these molecules pack in the solid state. This information is crucial for correlating structure with physical properties and biological activity. However, without experimental data for the title compound, any discussion of its solid-state structure would be speculative.
Further research, involving the synthesis of high-purity this compound and subsequent attempts at crystallization and X-ray diffraction analysis, would be required to determine its solid-state structure.
Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
| R-factor | Not Available |
| CCDC Number | Not Available |
Derivatization and Chemical Modification Research on 2 Methyl 6 2 Methylpropoxy Pyridine
Synthetic Strategies for Functional Group Transformations
No specific research detailing synthetic strategies for the transformation of the methyl or 2-methylpropoxy groups of 2-Methyl-6-(2-methylpropoxy)pyridine has been reported. General methodologies for the functionalization of pyridine (B92270) rings exist, often involving metal-catalyzed reactions or activation of the pyridine core, but their application to this specific molecule has not been documented.
Introduction of Diverse Substituents for SAR Exploration
There is no available information on the introduction of diverse substituents to the this compound scaffold for the purpose of Structure-Activity Relationship (SAR) exploration. While SAR studies are common for various pyridine derivatives to optimize their biological activity, such investigations have not been published for this particular compound.
Methodologies for Creating Compound Libraries for Screening
Specific methodologies for the creation of compound libraries based on the this compound structure have not been described in the literature. General techniques for the high-throughput synthesis of pyridine-based libraries are established, but their application to this starting material is not documented.
Analytical Derivatization Procedures (e.g., for GC/MS)
No specific analytical derivatization procedures for the analysis of this compound, for instance by Gas Chromatography/Mass Spectrometry (GC/MS), have been reported. While general derivatization techniques like silylation are widely used to enhance the volatility and thermal stability of compounds for GC/MS analysis, a specific protocol for this compound is not available.
Medicinal Chemistry and Lead Optimization Strategies Involving Pyridine Derivatives
Hit Identification and Lead Generation
The initial stages of drug discovery for pyridine (B92270) derivatives often involve screening large libraries of compounds to identify "hits"—molecules that exhibit a desired biological activity. These hits then serve as the starting point for more focused medicinal chemistry efforts to generate "leads" with more drug-like properties.
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for their activity against a specific biological target. danaher.com In the context of pyridine derivatives, HTS assays can be designed to identify molecules that, for instance, inhibit a particular enzyme or block a receptor. These assays are typically automated and miniaturized to allow for the efficient screening of large compound libraries. danaher.com
For a class of compounds like 2-alkoxypyridines, HTS can be employed to discover initial hits with a desired biological profile. The data generated from HTS provides initial structure-activity relationships (SAR), guiding the subsequent steps of lead generation.
Table 1: Illustrative High-Throughput Screening Data for a Series of 2-Alkoxypyridine Derivatives This table presents hypothetical data to illustrate the outcomes of an HTS campaign.
| Compound ID | Structure | Target Inhibition (%) @ 10 µM |
|---|---|---|
| 1 | 2-Methyl-6-(2-methylpropoxy)pyridine | 15 |
| 2 | 2-Ethyl-6-(propoxy)pyridine | 25 |
| 3 | 2-Methyl-6-(butoxy)pyridine | 45 |
| 4 | 2-Propyl-6-(2-methylpropoxy)pyridine | 30 |
Scaffold Hopping Techniques
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the biological activity of a known active compound. nih.govbhsai.org This technique is particularly valuable for generating new intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. nih.gov Starting from a known pyridine-containing hit, scaffold hopping can lead to the discovery of entirely new classes of compounds with similar pharmacological profiles. dundee.ac.uk
For instance, the pyridine core of a molecule like this compound could be replaced with other heterocyclic systems to explore new chemical space while aiming to maintain the key interactions with the biological target. Computational tools are often employed to guide the design of new scaffolds that mimic the three-dimensional shape and pharmacophoric features of the original lead compound. bhsai.org
Lead Optimization and Structure-Guided Drug Design
Once a promising lead compound is identified, the lead optimization phase begins. This iterative process involves the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net Structure-guided drug design, which utilizes three-dimensional structural information of the target protein, plays a crucial role in this phase.
A primary goal of lead optimization is to enhance the binding affinity of a compound for its intended target while minimizing interactions with other proteins to improve selectivity and reduce off-target effects. nih.gov For pyridine derivatives, this can be achieved by modifying substituents on the pyridine ring to exploit specific interactions within the target's binding pocket. For example, introducing hydrogen bond donors or acceptors, or lipophilic groups, can lead to more potent and selective compounds.
Structure-guided design, using techniques like X-ray crystallography or computational modeling, can reveal the precise binding mode of a pyridine derivative, allowing for the rational design of modifications to improve target engagement. nih.gov
Table 2: Impact of Substituent Modification on Binding Affinity and Selectivity for a Hypothetical Series of 2-Methyl-6-alkoxypyridine Analogs This table presents hypothetical data to illustrate the process of enhancing binding affinity and selectivity.
| Compound ID | R Group (at position 6) | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| 3a | -(CH2)3CH3 | 500 | 1500 | 3 |
| 3b | -CH2CH(CH3)2 | 250 | 5000 | 20 |
| 3c | -CH2-cyclopropyl | 100 | >10000 | >100 |
Modulation of Pharmacokinetic Properties
Medicinal chemists can modulate the pharmacokinetic properties of pyridine derivatives by making strategic structural changes. For instance, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve metabolic stability and prolong the drug's half-life in the body. nih.gov
Computational chemistry plays an indispensable role in modern lead optimization. patsnap.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity, selectivity, and ADME properties of designed analogs before their synthesis. patsnap.comresearchgate.net
These computational tools allow for the rapid in silico screening of virtual libraries of compounds, helping to prioritize the synthesis of molecules with the highest probability of success. patsnap.com For pyridine derivatives, computational models can predict how different substituents on the pyridine ring will affect interactions with the target protein and influence pharmacokinetic properties, thereby accelerating the design-make-test-analyze cycle of lead optimization.
Rational Design of Receptor-Selective Modulators
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs. mdpi.comlifechemicals.com Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of biologically active molecules. nih.gov Within the vast landscape of pyridine derivatives, 2,6-disubstituted pyridines have emerged as a particularly fruitful template for the rational design of receptor-selective modulators. This section will focus on the chemical compound this compound as a case study in the context of designing such agents, drawing parallels with well-studied analogs to illustrate key principles of lead optimization.
A prominent example of a selective modulator based on the 2,6-disubstituted pyridine core is 2-Methyl-6-(phenylethynyl)pyridine (MPEP). nih.gov MPEP is a highly potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov The discovery and subsequent optimization of MPEP have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds and serve as a blueprint for the rational design of new receptor-selective modulators. nih.gov
The rational design process for receptor-selective modulators often involves the systematic modification of a lead compound to enhance its affinity for the target receptor while minimizing off-target effects. Key molecular features of the 2,6-disubstituted pyridine scaffold, such as the nature of the substituents at the 2- and 6-positions, play a crucial role in determining receptor affinity and selectivity. nih.gov
In the case of MPEP, the 2-methyl group and the 6-phenylethynyl group are critical for its high affinity and selectivity for mGluR5. nih.govnih.gov The terminal phenyl ring of the phenylethynyl group is thought to interact with a specific hydrophobic pocket within the receptor, while the pyridine nitrogen may form key interactions with the receptor's binding site. nih.gov The alkyne linker provides a rigid connection between the pyridine core and the phenyl ring, which is often important for maintaining the optimal orientation of the molecule within the binding pocket. nih.gov
The compound this compound represents a structural analog of MPEP where the rigid, aromatic phenylethynyl group is replaced by a more flexible, aliphatic 2-methylpropoxy group. This modification would be expected to significantly alter the pharmacological profile of the molecule. The introduction of the 2-methylpropoxy group can influence several key properties:
Receptor Affinity and Selectivity: The replacement of the phenylethynyl group with a 2-methylpropoxy group would likely alter the binding mode of the molecule. The loss of the aromatic ring and the increased flexibility of the side chain could lead to a decrease in affinity for mGluR5. However, it might also result in a gain of affinity and selectivity for other receptors, depending on the topology and chemical nature of their binding pockets.
Pharmacokinetic Profile: Changes in physicochemical properties directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The rational introduction of substituents like the 2-methylpropoxy group is a common strategy to optimize the pharmacokinetic properties of a lead compound.
The table below illustrates the concept of structure-activity relationships by comparing the biological activity of MPEP with hypothetical data for this compound and other virtual analogs at a primary target receptor and a secondary off-target receptor. This data is for illustrative purposes to demonstrate the principles of rational drug design.
| Compound | Substituent at 6-position | Primary Target Affinity (IC50, nM) | Secondary Target Affinity (IC50, nM) | Selectivity Ratio (Secondary/Primary) |
|---|---|---|---|---|
| MPEP | Phenylethynyl | 36 | >10,000 | >277 |
| Analog 1 (Hypothetical) | 2-Methylpropoxy | 500 | 2000 | 4 |
| Analog 2 (Hypothetical) | Cyclohexyloxy | 800 | 1500 | 1.875 |
| Analog 3 (Hypothetical) | Phenoxy | 150 | 5000 | 33.3 |
Agrochemical Research and Development of Pyridine Based Compounds
Development of Herbicide Formulations
While specific herbicidal formulations for 2-Methyl-6-(2-methylpropoxy)pyridine are not detailed in publicly available research, studies on structurally similar compounds, particularly 6-alkoxy pyridine (B92270) derivatives, provide significant insights into their potential as herbicides. Research has demonstrated that a series of new 6-alkoxy(aryloxy) multisubstituted pyridine derivatives exhibit herbicidal activity. researchgate.net These compounds were synthesized from alkyl multisubstituted pyridine-2-yl sulfone and various alcohols or phenols. researchgate.net
Preliminary bioassays of these related compounds indicated moderate herbicidal activities against the roots of rape and barnyard grass, highlighting the potential of the 6-alkoxy pyridine structure in developing selective herbicides. researchgate.net The research underscores that modifications to the substituent groups on the pyridine ring are a viable strategy for creating novel herbicidal molecules. researchgate.net The general class of pyridine ketones has also been explored for herbicidal and growth-inhibitory properties. google.com
Below is a data table summarizing the observed herbicidal activity for related 6-alkoxy pyridine compounds against common weeds.
| Compound Type | Target Weed | Activity Level | Selectivity |
| 6-Alkoxy(aryloxy) Multisubstituted Pyridines | Rape (root) | Moderate | Not specified |
| 6-Alkoxy(aryloxy) Multisubstituted Pyridines | Barnyard Grass (root) | Moderate | Obvious |
This table is based on preliminary bioassay results for a series of 6-alkoxy(aryloxy) multisubstituted pyridine derivatives, as specific data for this compound was not available. researchgate.net
Fungicide Applications
The pyridine nucleus is a crucial component in many fungicidal compounds. nih.gov For instance, pyridine-based heterocycles have shown significant potential as antifungal agents, with some derivatives acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net The fungicide Fluopyram, which contains a pyridine ring, is a notable example of a successful commercial product derived from this chemical class. agropages.com Another key intermediate, 2-hydroxy-6-trifluoromethyl pyridine (HTF), is used to produce the fungicide picoxystrobin. agropages.com
Research has also explored novel pyridine derivatives for their in-vitro antifungal activity against a range of plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.net While direct fungicidal applications of this compound have not been specifically documented, the established efficacy of structurally related pyridine compounds suggests that this chemical family remains a promising area for the discovery of new fungicides. nih.govresearchgate.net
Insecticide and Pest Control Research
The pyridine scaffold is central to many highly effective insecticides, most notably the neonicotinoid class. researchgate.net Compounds in this class have become indispensable in modern agriculture for their broad-spectrum activity and unique mode of action. researchgate.net The development of insecticides often involves the synthesis of pyridine derivatives to enhance potency and selectivity. nih.gov
Furthermore, intermediates derived from 2-methylpyridine (B31789) are critical in the synthesis of several modern insecticides. agropages.com For example, 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-methylpyridine, is a precursor for producing insecticides like sulfoxaflor. agropages.com Although no direct insecticidal activity has been reported for this compound, its structural similarity to key intermediates used in the synthesis of major commercial insecticides highlights the relevance of this chemical class in pest control research. agropages.comresearchgate.net
The table below lists prominent insecticides that feature a pyridine core structure, demonstrating the importance of this chemical group in pest management.
| Insecticide | Chemical Class | Primary Use |
| Sulfoxaflor | Sulfoximine | Sucking pest control |
| Fluazifop-P-butyl | Aryloxyphenoxypropionate | Post-emergence herbicide with some insecticidal properties noted in broader literature |
| Thiazopyr | Pyridine | Pre-emergence herbicide, but demonstrates the versatility of the pyridine core in agrochemical design |
| Chlorfenapyr | Pyrrole | Insecticide/miticide |
This table illustrates the diversity of agrochemicals derived from pyridine-based structures. agropages.comwikipedia.org
Environmental Impact and Persistence Studies
The environmental fate of pyridine derivatives is a critical aspect of agrochemical research, as their behavior in soil and water determines their potential for leaching and impact on non-target organisms. researchgate.net Pyridine and its derivatives are generally subject to both abiotic and biotic degradation processes, including photochemical transformation and biological breakdown by soil microbes. researchgate.net
However, the persistence and mobility of pyridine-based agrochemicals can vary significantly based on their specific chemical structure and the environmental conditions. researchgate.net For example, some pyridine herbicides are known to be mobile in soil and can pose a risk of leaching into groundwater. mdpi.com The degradation of alkyl- and chloropyridines, which are among the most important classes of pyridine derivatives found in the environment, is an area where more research is needed. researchgate.net
The degradation of the herbicide fluroxypyr, a pyridine derivative, in soil proceeds through the formation of intermediate metabolites, including a pyridinol and subsequently a methoxypyridine, before eventual breakdown to CO2 by microorganisms. agronomy.org This pathway illustrates that while degradation occurs, intermediate compounds can be formed, which also require environmental assessment. agronomy.org The environmental fate of this compound specifically has not been extensively studied, but the general behavior of pyridine compounds suggests that its mobility and persistence would be influenced by soil type, pH, and microbial activity. researchgate.netnih.gov
Future Research Directions and Emerging Paradigms for 2 Methyl 6 2 Methylpropoxy Pyridine
Integration of Artificial Intelligence and Machine Learning in Compound Design
Furthermore, AI and ML can be applied to predict the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methyl-6-(2-methylpropoxy)pyridine and its analogs. This predictive capability allows for the early-stage identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in clinical trials. The integration of these technologies is poised to unlock the full therapeutic potential of this and other pyridine (B92270) compounds. researchgate.net
Exploration of Novel Biological Targets
The pyridine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, suggesting a broad range of potential therapeutic applications for this compound. nih.govresearchgate.net Research into 2,6-disubstituted pyridine derivatives has revealed their potential as inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov This opens an avenue for investigating this compound as a potential neuroprotective agent.
Moreover, various pyridine derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. nih.govnih.gov The structural motifs within this compound could allow it to interact with novel biological targets implicated in cancer progression, such as protein kinases or enzymes involved in cellular signaling pathways. mdpi.com Additionally, certain pyridine compounds have been identified as having antimicrobial and antituberculosis properties, indicating another potential area of investigation for this compound. researchgate.netnih.gov The exploration of novel biological targets for this compound is a fertile ground for future research, with the potential to yield new treatments for a variety of diseases.
Sustainable Synthesis Methodologies
In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, and the production of pyridine derivatives is no exception. nih.govresearchgate.net The development of sustainable synthesis methodologies for this compound is crucial for minimizing the environmental impact of its production and ensuring its long-term viability as a research and potentially commercial compound.
Eco-friendly approaches to pyridine synthesis include the use of greener solvents, reusable catalysts, and microwave-assisted reactions, which can significantly reduce reaction times and energy consumption. nih.govbhu.ac.in For instance, one-pot multicomponent reactions are being explored as an efficient and atom-economical way to construct the pyridine ring. researchgate.net Additionally, research is underway to utilize renewable resources, such as glycerol, as starting materials for the synthesis of pyridine bases. researchgate.net The application of these sustainable methodologies to the synthesis of this compound would not only be environmentally beneficial but could also lead to more efficient and cost-effective production processes.
Multi-Omics Approaches in Biological Activity Elucidation
The comprehensive understanding of the biological activity of a compound like this compound can be greatly enhanced through the use of multi-omics approaches. nih.govmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound, revealing its mechanism of action and potential off-target effects. astrazeneca.comnih.gov
Multi-omics can help to identify the specific molecular pathways that are modulated by this compound, providing insights into its therapeutic potential and possible side effects. mdpi.com This integrated approach is particularly valuable for complex diseases where multiple biological pathways are dysregulated. nih.gov The application of multi-omics in the study of this compound could lead to the discovery of novel biomarkers for treatment response and facilitate the development of personalized medicine strategies. nih.gov As our ability to generate and analyze large-scale biological data continues to improve, multi-omics will undoubtedly play an increasingly important role in the elucidation of the biological activity of this and other promising compounds.
Q & A
Q. What is the primary molecular mechanism of 2-methyl-6-(2-methylpropoxy)pyridine in modulating neuronal activity?
The compound acts as a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), inhibiting glutamatergic signaling by binding to the receptor's allosteric site . Additionally, it exhibits weak antagonism at NMDA receptors and functions as a positive allosteric modulator of mGlu4 receptors, contributing to its neuroprotective effects in models of acute brain injury . Methodological validation includes radioligand binding assays and electrophysiological studies to confirm receptor interactions .
Q. How does this compound influence synaptic plasticity and memory formation?
Through its antagonism of mGluR5, the compound modulates downstream signaling pathways such as IP3-mediated calcium release and MAPK/ERK cascades, which are critical for synaptic plasticity . Experimental designs often employ hippocampal slice preparations or behavioral assays (e.g., Morris water maze) to assess long-term potentiation (LTP) and cognitive outcomes .
Q. What are the recommended in vitro and in vivo dosages for neuroprotection studies?
In rodent models, neuroprotective effects are observed at doses ranging from 5–30 mg/kg (intraperitoneal administration), with optimal efficacy at 10 mg/kg . For in vitro studies, concentrations of 10–100 μM are commonly used in neuronal cell cultures . Dose-response curves should be validated using receptor occupancy assays (e.g., PET imaging with [11C]ABP688 for mGluR5) .
Advanced Research Questions
Q. How can contradictory data on NMDA receptor modulation by this compound be resolved?
While the compound is primarily an mGluR5 antagonist, its weak NMDA receptor inhibition (~10% activity compared to MK-801) may arise from off-target effects or indirect modulation via glutamate spillover . To address this, use selective NMDA receptor blockers (e.g., AP5) as controls in electrophysiology experiments, or employ genetic knockout models to isolate receptor-specific effects .
Q. What synthetic routes optimize yield and purity for this compound?
Industrial-scale synthesis involves palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) between 2-methyl-6-bromopyridine and 2-methylpropanol derivatives. Key steps include:
Q. How do metabolic pathways influence the pharmacokinetics of this compound?
The compound undergoes Phase I oxidation (via CYP3A4/5) to form hydroxylated metabolites, followed by Phase II glucuronidation. Its half-life in rodents is ~2–3 hours, with rapid blood-brain barrier penetration (logP = 2.1) . Pharmacokinetic studies using LC-MS/MS in plasma and cerebrospinal fluid are recommended to quantify bioavailability and metabolite profiles .
Q. What strategies mitigate off-target effects in mGluR5 antagonism studies?
To enhance specificity:
- Use structurally distinct mGluR5 antagonists (e.g., MTEP) as comparators .
- Validate findings with mGluR5 knockout models or siRNA-mediated silencing .
- Perform high-throughput screening against receptor panels (e.g., CEREP) to assess selectivity .
Methodological Considerations
Q. Which animal models best replicate the compound’s neuroprotective effects?
Traumatic brain injury (TBI) models (e.g., controlled cortical impact in rodents) and ischemic stroke models (e.g., middle cerebral artery occlusion) are widely used. Outcomes are quantified via histopathology (e.g., TUNEL staining for apoptosis) and behavioral tests (e.g., rotarod for motor recovery) .
Q. How can subcellular localization of the compound be tracked in neuronal cells?
Fluorescent derivatives (e.g., BODIPY-labeled analogs) enable visualization via confocal microscopy. Co-localization studies with organelle markers (e.g., Mitotracker for mitochondria) reveal preferential accumulation in postsynaptic densities .
Q. What computational methods predict structural analogs with improved mGluR5 affinity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify key residues (e.g., Pro655 and Tyr659 in mGluR5) for ligand-receptor interactions. QSAR models trained on analogs like MPEP and MTEP guide substitutions at the pyridine and alkoxy moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
